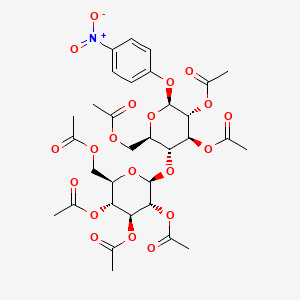

4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside

Descripción

4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside is a complex carbohydrate derivative. This compound is characterized by its multiple acetyl groups and the presence of a nitrophenyl moiety. It is often used in biochemical research, particularly in studies involving glycosidase enzymes due to its structural complexity and the presence of multiple glycosidic linkages.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPXHRWKTGFZTP-MMXCIQNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745396 | |

| Record name | 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69948-03-4 | |

| Record name | 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acetylation of D-Glucose

Initial protection of glucose hydroxyl groups is achieved through acetylation. A modified procedure from CN105037455A employs acetic anhydride and sodium acetate under reflux to yield β-pentaacetylglucose. Key parameters include:

Condensation with 4-Nitrophenol

The synthesis of the 4-nitrophenyl glycoside adapts methods from CN1712407A, substituting n-alkyl alcohols with 4-nitrophenol. Critical steps include:

-

Activation : Zinc chloride (1:0.3 w/w relative to β-pentaacetylglucose) in molten 4-nitrophenol at 125°C under reduced pressure.

-

Selectivity : The reaction favors α-configuration initially, but β-anomers are obtained via kinetic control by adjusting reaction time and temperature.

-

Workup : Washing with NaOH removes unreacted 4-nitrophenol, followed by recrystallization from ethanol to yield 4-nitrophenyl tetraacetyl-β-D-glucopyranoside (mp 111°C).

Selective Deacetylation

Partial deprotection to expose the 4-OH group is achieved using ammonium hydroxide (Scheme 3 in):

-

Conditions : Stirring in methanolic NH₄OH (pH 9–10) at 0°C for 24 hours.

-

Outcome : Selective removal of the 4-O-acetyl group, confirmed by TLC and NMR.

Preparation of 2,3,4,6-Tetra-O-Acetyl-β-D-Glucopyranosyl Donor

Activation of β-Pentaacetylglucose

The donor is synthesized by converting β-pentaacetylglucose into a reactive species. CN105037455A details the use of stannic chloride (SnCl₄) in methylene chloride to activate the anomeric position:

-

Molar ratios : 1:1.2 β-pentaacetylglucose-to-SnCl₄.

-

Reaction : 20–70 minutes at room temperature yields 1-bromo-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose.

Glycosylation Reaction

Coupling Acceptor and Donor

The critical glycosylation step forms the disaccharide backbone. Adapted from CN105037455A:

-

Conditions : Donor (1.2 equiv), acceptor (1 equiv), SnCl₄ (1.2 equiv) in anhydrous CH₂Cl₂ at 25°C.

-

Monitoring : TLC (ethyl acetate/hexane 1:1) confirms reaction completion within 2 hours.

-

Workup : Saturated NaHCO₃ washes neutralize excess acid, followed by silica gel chromatography (70% ethyl acetate/hexane) to isolate the product.

Stereochemical Control

β-Selectivity is ensured by:

-

Anomeric configuration : The β-configured donor favors retention of stereochemistry.

-

Catalyst : SnCl₄ promotes neighboring-group participation, stabilizing the β-intermediate.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

Challenges and Optimization

Competing Side Reactions

Aplicaciones Científicas De Investigación

Enzymatic Assays

4-Nitrophenyl derivatives are widely utilized as chromogenic substrates in enzyme assays, particularly for measuring beta-glucosidase activity. The hydrolysis of this compound by beta-glucosidase releases 4-nitrophenol, which can be quantified spectrophotometrically. This method is essential for:

- Biochemical Analysis : Used to assess enzyme kinetics and substrate specificity.

- Clinical Diagnostics : Helps in diagnosing conditions related to enzyme deficiencies.

Synthesis of Glycosides

The compound can serve as a glycosyl donor in glycosylation reactions. Its acetylated hydroxyl groups facilitate the formation of glycosidic bonds with various acceptors:

- Synthesis of Oligosaccharides : The compound can participate in the synthesis of complex oligosaccharides by acting as a donor in reactions with different sugar acceptors.

- Glycoside Synthesis : Useful in synthesizing various glycosides that have biological significance.

Research on Glycosidases

The compound is instrumental in studying the activity of glycosidases:

- Mechanistic Studies : Provides insights into the catalytic mechanisms of glycosidases.

- Inhibition Studies : Investigates potential inhibitors of glycosidases, which can be relevant for therapeutic applications.

Case Study 1: Enzyme Activity Measurement

In a study published by Megazyme, 4-nitrophenyl-beta-D-glucopyranoside was employed to measure beta-glucosidase activity across various biological samples. The results indicated that the substrate's hydrolysis could be effectively monitored using spectrophotometric methods, demonstrating its reliability for enzyme activity assays .

Case Study 2: Synthesis of Glycosides

Research highlighted the use of this compound as a glycosyl donor in synthesizing novel glycosides. The reaction conditions were optimized to achieve high yields of the desired products while maintaining selectivity for specific glycosidic linkages .

Case Study 3: Biochemical Pathways

Another study explored the role of beta-glucosidases in metabolic pathways using this compound as a substrate. The findings suggested that variations in enzyme activity could significantly impact glucose metabolism in different organisms .

Mecanismo De Acción

The compound exerts its effects primarily through its interactions with glycosidase enzymes. The nitrophenyl group acts as a leaving group during enzymatic hydrolysis, allowing researchers to monitor the reaction by measuring the release of nitrophenol. The multiple acetyl groups protect the hydroxyl groups on the glucose molecule, preventing non-specific interactions and ensuring that the compound interacts specifically with the target enzyme.

Comparación Con Compuestos Similares

Similar compounds include other glycosylated derivatives with different protecting groups or leaving groups. For example:

4-Nitrophenyl beta-D-glucopyranoside: Lacks the acetyl groups, making it less complex but still useful for studying glycosidase activity.

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl bromide: Used in glycosylation reactions but lacks the nitrophenyl group, making it less suitable for enzyme kinetics studies.

The uniqueness of 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside lies in its combination of multiple acetyl groups and the nitrophenyl moiety, which provides both protection and a measurable leaving group for enzymatic studies.

Actividad Biológica

4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside is a complex glycoside with significant biological activity. This compound is characterized by its nitrophenyl group and multiple acetylated glucopyranosyl units, which contribute to its reactivity and solubility in biological systems. The compound has garnered interest for its potential applications in enzymatic assays and carbohydrate metabolism studies.

Chemical Structure and Properties

The molecular structure of the compound includes a nitrophenyl moiety and multiple acetylated glucopyranosides. This unique arrangement allows for specific interactions with enzymes involved in carbohydrate processing. The hydrolysis of the acetyl groups by esterases releases active glucopyranosyl moieties that can engage with various glycosidases.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₂₁N₁O₁₁ |

| Molecular Weight | 373.36 g/mol |

| Solubility | Soluble in organic solvents and water |

| Functional Groups | Nitrophenyl, Acetylated Glucopyranosides |

Enzymatic Assays

The compound serves as a substrate in enzymatic assays to study glycosidase activity. The hydrolysis of its acetyl groups by esterases leads to the release of active glucopyranosides that interact with various enzymes involved in carbohydrate metabolism. This property is crucial for investigating enzyme kinetics and mechanisms.

- Enzyme Interactions : The compound's structure allows it to be hydrolyzed by different glycosidases, making it valuable for studying enzyme specificity.

- Kinetic Studies : It can be used to determine the kinetic parameters of glycosidases, including Michaelis-Menten constants.

Case Studies

- Glycosidase Activity Assessment : In a study examining the hydrolysis of various substrates by β-glucosidases, this compound was found to exhibit significant substrate activity compared to other glycosides. This highlighted its usefulness in assessing enzyme efficiency and specificity .

- Carbohydrate Metabolism Research : Research indicated that the compound can be utilized to explore carbohydrate metabolism pathways in various organisms. Its ability to release active glucopyranosides upon hydrolysis provides insights into metabolic processes involving carbohydrates .

Applications

The unique properties of this compound allow it to be applied across various fields:

- Biochemical Research : Used as a substrate in enzyme kinetics studies.

- Synthetic Chemistry : Acts as an intermediate in the synthesis of more complex carbohydrate derivatives.

- Pharmaceutical Chemistry : Potential applications in drug development due to its interactions with biological systems.

Q & A

Basic: What synthetic strategies are employed to synthesize this compound, and how is regioselective acetylation achieved?

Methodological Answer:

Synthesis typically involves sequential glycosylation and acetylation steps. For example, condensation of acetylated glycosyl donors (e.g., 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl chloride) with 4-nitrophenyl acceptors under Koenigs-Knorr conditions (using Ag₂O or AgOTf as catalysts) ensures regioselective glycosidic bond formation . Regioselective acetylation is achieved by controlling reaction temperature (0–5°C) and stoichiometry to prioritize hydroxyl groups at positions 2, 3, and 6. Post-synthesis, purification via silica gel chromatography (heptane/acetone gradients) isolates the desired product .

Advanced: How can kinetic parameters (e.g., KmK_mKm, VmaxV_{max}Vmax) for β-glucosidase be determined using this compound as a substrate?

Methodological Answer:

- Experimental Design:

Prepare enzyme assays in buffered solutions (pH 5–7, 37°C) with varying substrate concentrations (0.1–10 mM). Monitor 4-nitrophenol release at 405 nm over time using a spectrophotometer. - Data Analysis:

Fit initial velocity data to the Michaelis-Menten equation using nonlinear regression. Calculate (substrate affinity) and (catalytic efficiency). Include controls lacking enzyme or substrate to correct for non-enzymatic hydrolysis . - Troubleshooting:

If activity plateaus unexpectedly, assess acetyl group stability via HPLC or mass spectrometry to confirm substrate integrity during assays .

Basic: What spectroscopic techniques are critical for validating the compound’s structure post-synthesis?

Methodological Answer:

- NMR Spectroscopy:

Use H and C NMR to confirm glycosidic linkages (e.g., anomeric proton signals at δ 4.5–5.5 ppm for β-configuration) and acetyl group positions (ester carbonyl carbons at δ 168–172 ppm) . - TLC Monitoring:

Track reaction progress using heptane/acetone (3:7) solvent systems; visualize spots under UV (254 nm) or via charring with sulfuric acid .

Advanced: How should researchers resolve contradictions in enzyme activity data when comparing acetylated vs. non-acetylated substrates?

Methodological Answer:

- Hypothesis Testing:

Acetyl groups may sterically hinder enzyme-substrate binding. Test this by comparing hydrolysis rates of fully acetylated, partially deacetylated (e.g., 4-O-deacetylated), and non-acetylated analogs. - Structural Analysis:

Use molecular docking simulations to model substrate-enzyme interactions and identify steric clashes. Validate with mutagenesis studies targeting active-site residues . - Statistical Validation:

Apply ANOVA to assess significance between substrate groups, ensuring replicates (n ≥ 3) and blinded measurements to reduce bias .

Basic: What storage conditions are optimal to maintain the compound’s stability?

Methodological Answer:

Store lyophilized powder at –20°C in airtight, light-protected containers. For short-term use (<1 month), dissolve in anhydrous DMSO or acetonitrile and store at 4°C. Avoid repeated freeze-thaw cycles to prevent acetyl group hydrolysis .

Advanced: What experimental controls are essential when designing inhibition studies with this compound?

Methodological Answer:

- Positive/Negative Controls:

Include known inhibitors (e.g., castanospermine for β-glucosidase) and uninhibited reactions to benchmark inhibition efficacy. - Substrate Stability Controls:

Pre-incubate substrate with assay buffer (without enzyme) to quantify non-enzymatic degradation. - Enzyme Viability Checks:

Use a reference substrate (e.g., 4-nitrophenyl β-D-glucopyranoside) to confirm enzyme activity post-inhibitor treatment. Data normalization to protein concentration (via Bradford assay) is critical .

Basic: How does this compound compare to other chromogenic substrates in glycosidase assays?

Methodological Answer:

Unlike monosaccharide analogs (e.g., 4-nitrophenyl β-D-glucopyranoside), this compound’s disaccharide structure and acetyl groups mimic natural glycosidic linkages, enabling studies on transglycosylation or multi-domain enzyme specificity. The acetyl groups also enhance solubility in organic solvents, facilitating kinetic studies in mixed aqueous/organic systems .

Advanced: What strategies mitigate challenges in synthesizing multi-acetylated glycosides with high purity?

Methodological Answer:

- Stepwise Protection:

Use temporary protecting groups (e.g., benzyl for hydroxyls) during glycosylation, followed by selective acetylation. - Purification Optimization:

Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve acetylated isomers. Confirm purity via LC-MS (ESI+) with [M+Na]⁺ ion monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.